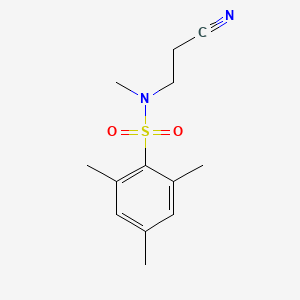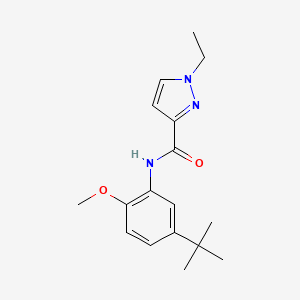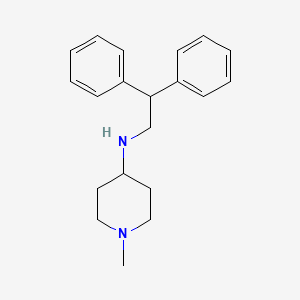
N-(2-cyanoethyl)-N,2,4,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-N,2,4,6-tetramethylbenzenesulfonamide, commonly known as CTAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTAB is a cationic surfactant that is widely used in various fields, including biochemistry, biotechnology, and pharmaceuticals.
作用機序
CTAB works by forming micelles in solution, where the hydrophobic tails of the surfactant molecules are oriented towards the interior of the micelle, while the hydrophilic heads are oriented towards the exterior. This allows CTAB to solubilize hydrophobic molecules, such as DNA and proteins, in aqueous solutions. CTAB also has a positive charge, which allows it to interact with negatively charged molecules, such as cell membranes and DNA, through electrostatic interactions.
Biochemical and Physiological Effects
CTAB has been shown to have both biochemical and physiological effects. In biochemical experiments, CTAB can disrupt the structure of proteins and nucleic acids, leading to denaturation and degradation. However, in certain applications, such as DNA extraction, CTAB can help to stabilize and protect nucleic acids from degradation. In physiological systems, CTAB has been shown to have antimicrobial and antiviral properties, making it a potential candidate for the development of new therapeutics.
実験室実験の利点と制限
One of the main advantages of CTAB is its ability to solubilize hydrophobic molecules, making it a useful tool in various biochemical and biotechnological experiments. CTAB is also relatively inexpensive and easy to synthesize, making it accessible to researchers. However, CTAB can be toxic to cells at high concentrations, and its positive charge can interfere with certain experiments, such as electrophoresis.
将来の方向性
There are numerous future directions for research involving CTAB. One area of interest is the development of new drug delivery systems using CTAB as a solubilizing agent. Additionally, CTAB has potential applications in the development of new antimicrobial and antiviral agents. Further research is also needed to better understand the mechanisms of action of CTAB and its effects on biological systems.
Conclusion
In conclusion, CTAB is a cationic surfactant that has numerous applications in scientific research. Its ability to solubilize hydrophobic molecules makes it a valuable tool in various biochemical and biotechnological experiments. CTAB has potential applications in drug delivery systems and the development of new therapeutics. However, its toxicity at high concentrations and potential interference with certain experiments must be taken into consideration. Further research is needed to fully understand the mechanisms of action of CTAB and its effects on biological systems.
合成法
CTAB can be synthesized using various methods, including the reaction of 2-cyanoethyl chloride with N,N,N',N'-tetramethyl-1,3-benzenediamine followed by sulfonation with sulfur trioxide. Another method involves the reaction of 2-chloroethylamine hydrochloride with N,N,N',N'-tetramethyl-1,3-benzenediamine followed by cyanation with sodium cyanide. The synthesis of CTAB is relatively simple and cost-effective, making it a popular choice for research purposes.
科学的研究の応用
CTAB has numerous applications in scientific research. It is commonly used as a surfactant in various biochemical and biotechnological experiments, such as DNA extraction, protein purification, and cell lysis. CTAB is also used in the preparation of nanoparticles, including gold and silver nanoparticles, due to its ability to stabilize and control the size and shape of the particles. Additionally, CTAB has been used in drug delivery systems, where it helps to increase the solubility and bioavailability of drugs.
特性
IUPAC Name |
N-(2-cyanoethyl)-N,2,4,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)15(4)7-5-6-14/h8-9H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYZKIIEJAZZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5380170.png)
![N-(6-chloro-3-pyridinyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5380172.png)
![N-(3-{[(5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B5380195.png)
![N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5380201.png)


![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)
![3-[(2-methyl-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5380226.png)
![4-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)benzamide](/img/structure/B5380237.png)
![dimethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5380245.png)

![1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380268.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)
